physicochemical properties of 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
physicochemical properties of 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the . As specific experimental data for this compound is not extensively available in public literature, this document establishes a baseline by detailing the known properties of the core scaffold, tetrahydro-2H-pyran-4-carboxylic acid. Building upon this foundation, we offer expert insights into the predicted influence of the 2-iodobenzyl substituent on key parameters such as melting point, solubility, and acidity (pKa). Crucially, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, equipping researchers and drug development professionals with the necessary methodologies for the characterization of this and other novel chemical entities.
Introduction and Molecular Structure
4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is a multifaceted organic compound featuring a stable tetrahydropyran ring, which is a common motif in numerous bioactive natural products and synthetic drugs.[1][2] The structure is further functionalized with a carboxylic acid group, providing a reactive handle for derivatization and a center of ionizable charge, and a 2-iodobenzyl group, which imparts significant lipophilicity and potential for further synthetic modification. The strategic placement of these functionalities suggests its potential utility as a building block in pharmaceutical and materials science applications.[1][3]
The core structure, tetrahydro-2H-pyran, offers conformational flexibility, which can be crucial for molecular recognition in biological systems.[1] The carboxylic acid at the 4-position allows for the formation of esters, amides, and other derivatives, while the 2-iodobenzyl group introduces a bulky, lipophilic aromatic moiety that can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties: Core Scaffold and Substituted Compound
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development. Below, we present the known data for the parent scaffold and a scientifically grounded prediction for the target compound.
Core Scaffold: Tetrahydro-2H-pyran-4-carboxylic Acid
The parent molecule is a white to off-white crystalline powder.[3] Its properties are well-documented and serve as a crucial reference point.
| Property | Value (Tetrahydro-2H-pyran-4-carboxylic acid) | Predicted Value (4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid) | Rationale for Prediction |
| CAS Number | 5337-03-1[3][4][5][6] | Not available | Novel compound |
| Molecular Formula | C₆H₁₀O₃[1][3][4] | C₁₃H₁₅IO₃ | Addition of C₇H₅I group |
| Molecular Weight | 130.14 g/mol [1][3] | 362.16 g/mol | Sum of atomic weights |
| Appearance | White to off-white crystalline powder[3] | Expected to be a solid, likely white to off-white | The addition of the substituent is unlikely to introduce color |
| Melting Point | 87-89 °C[6] | Significantly higher | Increased molecular weight and surface area lead to stronger intermolecular forces (van der Waals). |
| Boiling Point | 264.5 °C at 760 mmHg[6] | Significantly higher | Increased molecular weight and intermolecular forces. |
| Solubility in Water | Soluble[7] | Low to very low | The large, nonpolar 2-iodobenzyl group will dominate the molecule's character, drastically reducing its affinity for water. |
| Solubility in Organic Solvents | Moderately soluble in polar organic solvents (e.g., ethanol, methanol)[7] | High solubility in a range of organic solvents (e.g., DCM, EtOAc, THF, alcohols) | The large organic substituent will enhance solubility in nonpolar and moderately polar organic solvents. |
| pKa | ~3-5 (estimated)[8] | Slightly lower than the parent (~3-4.5) | The benzyl group is weakly electron-withdrawing, which should slightly stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa). The effect is expected to be modest. |
Experimental Protocols for Physicochemical Characterization
The following section provides robust, step-by-step protocols for the empirical determination of the key .
Melting Point Determination
Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[9][10] This protocol employs the capillary method, a standard and reliable technique.
Methodology: Digital Melting Point Apparatus
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Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean, dry watch glass. Finely powder the sample with a spatula.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is ideal.[11][12]
-
Initial Rapid Determination: Place the packed capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-15°C/minute) to quickly determine an approximate melting point.
-
Accurate Determination: Prepare a fresh capillary tube. Allow the apparatus to cool to at least 20°C below the approximate melting point. Set a slow heating rate of 1-2°C per minute.[9]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.
-
Validation: Repeat the accurate determination with a fresh sample to ensure consistency.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Causality: Solubility is governed by the principle of "like dissolves like." The presence of both a polar carboxylic acid group and a large nonpolar aromatic group in the target molecule necessitates a systematic evaluation across a range of solvents to establish its polarity profile. This protocol uses qualitative solubility tests in key aqueous and organic media.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: Prepare test tubes containing 1 mL of the following solvents: Water, 5% aqueous NaOH, 5% aqueous NaHCO₃, and Dichloromethane (DCM).
-
Sample Addition: To each test tube, add approximately 10-20 mg of the solid compound.
-
Observation at Room Temperature: Vigorously shake or vortex each tube for 30-60 seconds. Observe and record whether the compound dissolves completely, partially, or is insoluble.
-
Aqueous Base Tests:
-
5% NaHCO₃: Effervescence (CO₂ bubble formation) upon dissolution is a strong confirmation of a carboxylic acid.[13]
-
5% NaOH: Carboxylic acids readily deprotonate to form soluble sodium carboxylate salts.[13][14] If the compound dissolves in NaOH but not in water, it confirms the presence of an acidic functional group on a water-insoluble backbone.
-
-
Interpretation:
-
Insoluble in water but soluble in NaOH and NaHCO₃ strongly indicates a water-insoluble carboxylic acid.
-
Solubility in DCM indicates a high degree of nonpolar character.
-
Caption: Systematic Workflow for Solubility Profiling.
pKa Determination by Potentiometric Titration
Causality: The pKa is the negative log of the acid dissociation constant (Ka) and represents the pH at which the carboxylic acid is 50% ionized. It is a critical parameter for predicting a compound's behavior in physiological environments. Potentiometric titration is a highly accurate method that measures the change in pH as a strong base is added to the acidic compound, allowing for the precise determination of the half-equivalence point, where pH = pKa.[8][15][16]
Methodology: Potentiometric Titration
-
System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol if water solubility is low) to a known concentration (e.g., 1 mM).[15]
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[15][16]
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be determined visually or by calculating the first derivative of the curve.
-
The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.
-
The pKa is the pH value at the half-equivalence point.[15]
-
-
Validation: Perform the titration in triplicate to ensure the reliability of the result.[15]
Spectroscopic Analysis for Structural Confirmation
Causality: Spectroscopic techniques provide definitive information about the molecular structure, confirming the identity and purity of the synthesized compound. Each technique probes different aspects of the molecular framework.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[17]
-
Expected Peaks:
-
O-H stretch (carboxylic acid): A very broad band from ~2500-3300 cm⁻¹, indicative of hydrogen-bonded dimers.[18]
-
C=O stretch (carbonyl): A strong, sharp absorption around 1700-1725 cm⁻¹.[18]
-
C-H stretches (aliphatic & aromatic): Peaks just below and just above 3000 cm⁻¹.
-
C-O stretch: In the 1210-1320 cm⁻¹ region.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet typically appearing far downfield (>10 ppm).[18]
-
Aromatic Protons: Signals in the ~7.0-8.0 ppm region, with splitting patterns determined by the substitution on the benzene ring.
-
Benzyl Protons (-CH₂-Ar): A singlet or doublet around ~3.0-3.5 ppm.
-
Tetrahydropyran Protons: A series of multiplets in the ~1.5-4.0 ppm region.
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): A signal in the highly deshielded region of ~170-180 ppm.[18]
-
Aromatic Carbons: Multiple signals between ~120-140 ppm.
-
Iodo-substituted Carbon (C-I): A signal further upfield in the aromatic region.
-
Aliphatic Carbons (CH₂ and quaternary C): Signals in the upfield region of ~20-80 ppm.
-
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion Peak (M+): A peak corresponding to the exact molecular weight of the compound (362.16). The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the M+ peak.
-
Key Fragmentation: Look for characteristic losses, such as the loss of the carboxylic acid group (-45 amu) or cleavage of the benzyl bond.
-
Conclusion
While direct experimental data for 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid remains to be published, a robust physicochemical profile can be predicted based on its constituent parts. The addition of the 2-iodobenzyl group to the tetrahydro-2H-pyran-4-carboxylic acid core is expected to significantly increase its molecular weight, melting point, and lipophilicity, while slightly increasing its acidity. This guide provides the foundational knowledge and detailed experimental workflows necessary for researchers to empirically verify these properties, enabling the confident application of this compound in further research and development endeavors.
References
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
Carboxylic Acid Unknowns and Titration. (n.d.). Swarthmore College. Retrieved from [Link]
-
Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]
-
Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 18). ACS Publications. Retrieved from [Link]
-
Experiment 1: Melting-point Determinations. (n.d.). University of Calgary. Retrieved from [Link]
-
Experiment 01 - Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved from [Link]
-
Carboxylic Acid & Phenol. (n.d.). Scribd. Retrieved from [Link]
-
Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Physical Properties: Solubility Classification. (n.d.). MUNI. Retrieved from [Link]
-
Using Atomic Charges to Describe the pKa of Carboxylic Acids. (2021, June 17). ACS Publications. Retrieved from [Link]
-
Tetrahydro-2H-pyran-4-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
-
A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023, February 28). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. (n.d.). PubChem. Retrieved from [Link]
- Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. (2008, December 11). Google Patents.
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022, July 19). MDPI. Retrieved from [Link]
-
(PDF) Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022, July 2). ResearchGate. Retrieved from [Link]
-
An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC. Retrieved from [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023, January 14). Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). Retrieved from [Link]
Sources
- 1. leapchem.com [leapchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nextsds.com [nextsds.com]
- 5. 5337-03-1 Cas No. | Tetrahydro-2H-pyran-4-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 6. sincerechemical.com [sincerechemical.com]
- 7. wap.guidechem.com [wap.guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. athabascau.ca [athabascau.ca]
- 11. byjus.com [byjus.com]
- 12. scribd.com [scribd.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. scribd.com [scribd.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pennwest.edu [pennwest.edu]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
